molecular formula C15H23BrN2O2 B14458532 N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) CAS No. 67361-02-8

N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester)

Cat. No.: B14458532
CAS No.: 67361-02-8
M. Wt: 343.26 g/mol
InChI Key: HPDZOKZEPGUZKU-UHFFFAOYSA-M
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Description

N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is a complex organic compound that features a piperidinium core substituted with a hydroxyphenyl group and a dimethylcarbamate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) typically involves multiple steps. One common route includes the reaction of 4-hydroxybenzaldehyde with N-methylpiperidine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with dimethylcarbamoyl chloride to form the final ester compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidinium core can interact with biological receptors. The dimethylcarbamate ester moiety can undergo hydrolysis to release active intermediates that modulate biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Hydroxyphenyl)piperidine: Lacks the methyl and carbamate groups, resulting in different chemical properties.

    N-Methylpiperidinium bromide: Lacks the hydroxyphenyl and carbamate groups, affecting its reactivity and applications.

    Dimethylcarbamate esters: Similar ester functionality but different core structures.

Uniqueness

N-(4-Hydroxyphenyl)-N-methylpiperidinium bromide dimethylcarbamate (ester) is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the hydroxyphenyl group enhances its ability to participate in specific interactions, while the piperidinium core provides structural stability.

Properties

CAS No.

67361-02-8

Molecular Formula

C15H23BrN2O2

Molecular Weight

343.26 g/mol

IUPAC Name

[4-(1-methylpiperidin-1-ium-1-yl)phenyl] N,N-dimethylcarbamate;bromide

InChI

InChI=1S/C15H23N2O2.BrH/c1-16(2)15(18)19-14-9-7-13(8-10-14)17(3)11-5-4-6-12-17;/h7-10H,4-6,11-12H2,1-3H3;1H/q+1;/p-1

InChI Key

HPDZOKZEPGUZKU-UHFFFAOYSA-M

Canonical SMILES

CN(C)C(=O)OC1=CC=C(C=C1)[N+]2(CCCCC2)C.[Br-]

Origin of Product

United States

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